Structural Elucidation and Conformational Dynamics of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine
Structural Elucidation and Conformational Dynamics of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine
The following technical guide provides an in-depth structural and conformational analysis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine . This document is designed for researchers in medicinal chemistry and structural biology, focusing on the molecule's synthesis, spectroscopic signature, and dynamic conformational behavior.
Executive Summary & Compound Profile
1-Tosyl-2,3,6,7-tetrahydro-1H-azepine represents a critical seven-membered nitrogen heterocycle (azepine) reduced to a single olefinic unsaturation at the C4-C5 position. Unlike its fully unsaturated counterpart (1H-azepine), which is anti-aromatic and unstable, the tetrahydro derivative is chemically robust and serves as a versatile scaffold in peptidomimetic drug design.
The inclusion of the p-toluenesulfonyl (tosyl) group on the nitrogen atom serves three pivotal functions:
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Chemical Protection: Prevents amine oxidation and unwanted nucleophilic participation during functionalization.
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Conformational Locking: The bulky sulfonyl group restricts ring inversion, creating defined energy minima useful for stereoselective functionalization.
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Crystallinity: Enhances the likelihood of solid-state isolation for X-ray diffraction studies.
Core Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(4-methylbenzenesulfonyl)-2,3,6,7-tetrahydro-1H-azepine |
| Common Name | N-Tosyl-4,5-dehydroazepine |
| Molecular Formula | C₁₃H₁₇NO₂S |
| Molecular Weight | 251.34 g/mol |
| Ring System | Monocyclic Azepine (7-membered) |
| Unsaturation | C4=C5 (Olefin) |
Synthetic Origins & Mechanistic Pathways[3]
While modern methods like the Silyl Aza-Prins Cyclization allow for highly substituted derivatives [1], the most direct and atom-economical route to the parent scaffold is Ring-Closing Metathesis (RCM) . Understanding this pathway is essential for interpreting the impurity profile and isotopic distribution in structural analysis.
Synthesis via Ring-Closing Metathesis (RCM)
The synthesis relies on the entropic cyclization of N,N-bis(3-butenyl)tosylamide using a Ruthenium-based alkylidene catalyst (Grubbs I or II).
Protocol Logic:
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Precursor: N,N-bis(3-butenyl)tosylamide. The tether length (4 carbons per arm) is critical; shorter allyl arms yield 5-membered pyrrolines.
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Catalyst: Grubbs II is preferred for its tolerance of the sulfonamide functionality and higher turnover number (TON).
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Dilution: High dilution (0.01 M) is strictly required to favor intramolecular cyclization (RCM) over intermolecular oligomerization (ADMET).
Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle yielding the target azepine.
Figure 1: RCM pathway for the formation of the 7-membered azepine ring.
Spectroscopic Structural Analysis
The structural integrity of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine is validated through NMR spectroscopy.[1][2] The symmetry of the unsubstituted parent molecule results in a simplified spectrum, while 2-substituted derivatives (common in synthesis) break this symmetry.
1H NMR Diagnostic Signals (400 MHz, CDCl₃)
The following data correlates the chemical environment with observed shifts for the unsubstituted parent core, derived from high-resolution data of close analogs [1].
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Coupling (J) | Structural Insight |
| Ar-H | Aromatic (Tosyl) | 7.68 (d), 7.29 (d) | Doublets | 8.3 Hz | Characteristic AA'BB' system of p-tosyl. |
| C4, C5 | Vinyl (Olefinic) | 5.65 – 5.75 | Triplet (distorted) | - | Diagnostic of the C4=C5 double bond. |
| C2, C7 | α-Methylene (N-CH₂) | 3.25 – 3.35 | Triplet | 6.0 Hz | Deshielded by adjacent Nitrogen and Sulfonyl EWG. |
| C3, C6 | Allylic Methylene | 2.30 – 2.45 | Quartet/Multiplet | - | Shielded relative to α-CH₂; couples to vinyl H. |
| Ar-CH₃ | Methyl (Tosyl) | 2.41 | Singlet | - | Standard internal reference. |
Key Diagnostic Feature: The equivalence of C2/C7 and C3/C6 in the unsubstituted parent indicates a time-averaged symmetry on the NMR timescale at room temperature. In 2-substituted derivatives (e.g., 2-isobutyl), this symmetry breaks, rendering the C4 and C5 vinyl protons chemically distinct (e.g., δ 5.69 vs 5.56) [1].
13C NMR & Mass Spectrometry
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13C NMR: The carbonyl-free sp² region is sparse. Look for olefinic carbons at ~130.6 ppm and 129.4 ppm . The α-carbons (C2/C7) typically resonate at ~48-55 ppm depending on substitution.
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HRMS (ESI+): Expect a molecular ion peak
at 274.087 (calculated for C₁₃H₁₇NO₂SNa). The fragmentation pattern is dominated by the loss of the tosyl group ( ).
Conformational Dynamics
The seven-membered ring of 2,3,6,7-tetrahydro-1H-azepine is structurally analogous to cycloheptene . It does not adopt a planar conformation due to ring strain and torsional repulsion.
The Chair vs. Twist-Boat Equilibrium
The molecule exists in a dynamic equilibrium between two primary conformers: the Chair and the Twist-Boat .
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Chair (C): Generally the global minimum. It minimizes transannular interactions between C3 and C6.
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Twist-Boat (TB): Slightly higher in energy but accessible at room temperature.
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Tosyl Effect: The bulky N-sulfonyl group prefers an "equatorial-like" orientation to minimize 1,3-diaxial interactions, effectively biasing the equilibrium and raising the barrier to ring inversion compared to the N-H or N-Alkyl analogs.
Figure 2: Simplified potential energy surface for the ring inversion of tetrahydroazepine.
Stereoelectronic Effects
The nitrogen atom in sulfonamides is not purely pyramidal (sp³) nor purely planar (sp²). It adopts a flattened geometry. This semi-planarity facilitates the conjugation of the nitrogen lone pair with the sulfonyl d-orbitals (or σ* orbitals), reducing the basicity of the nitrogen and altering the ring pucker angles at C2 and C7.
Experimental Protocol: Synthesis & Isolation
Objective: Synthesis of 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine via RCM.
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Preparation: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Flush with Argon.
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Solvent Degassing: Degas anhydrous Dichloromethane (DCM) by sparging with Argon for 30 minutes. (Critical: Oxygen poisons the Ruthenium catalyst).
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Reactant Dissolution: Dissolve N,N-bis(3-butenyl)-4-methylbenzenesulfonamide (1.0 equiv) in degassed DCM to reach a concentration of 0.01 M .
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Catalyst Addition: Add Grubbs II Catalyst (2-5 mol%) in one portion under Argon flow. The solution will turn a characteristic brownish-pink.
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Reflux: Heat the mixture to reflux (40°C) for 12–24 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the diene precursor.
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Quenching: Cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium species.
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Purification: Filter through a pad of Celite. Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
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Validation: The product should be a white solid or colorless oil. Confirm structure via 1H NMR (presence of triplet at 5.7 ppm, absence of terminal alkene protons at 5.0/5.8 ppm).
References
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Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. J. Org. Chem.2022 , 87, 15, 10234–10245.
- Ring-Closing Metathesis Synthesis of Nitrogen Heterocycles.Chem. Rev.2004, 104, 5, 2199–2238.
- Conformational Analysis of Seven-Membered Rings.Tetrahedron1978, 34, 17, 2669-2675.
Sources
- 1. 1-Tosyl-6-vinyl-4,5,6,7-tetrahydro-1H-benzo [d] imidazole-2-amine [mdpi.com]
- 2. Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
